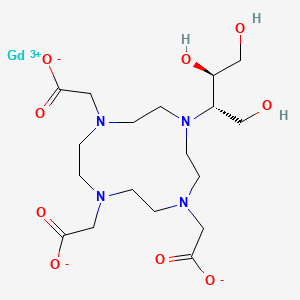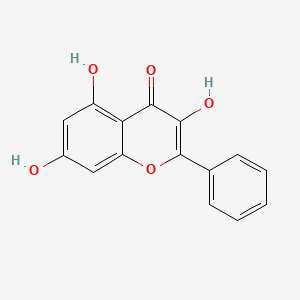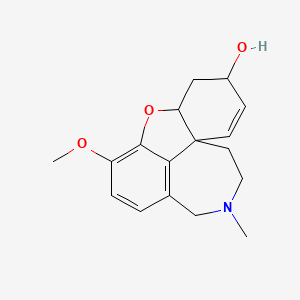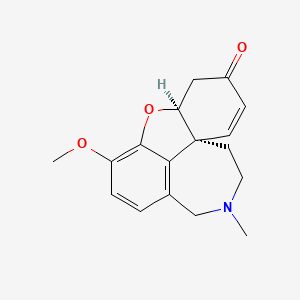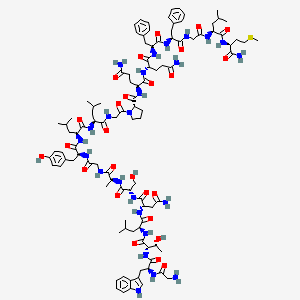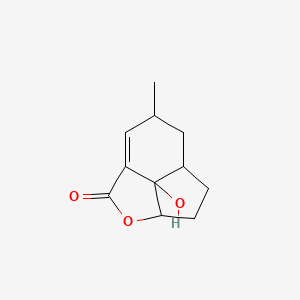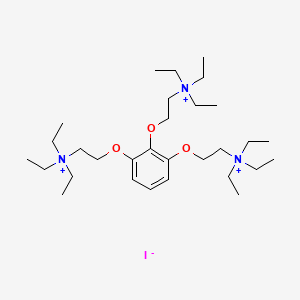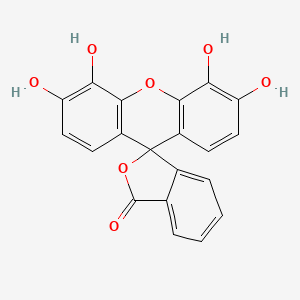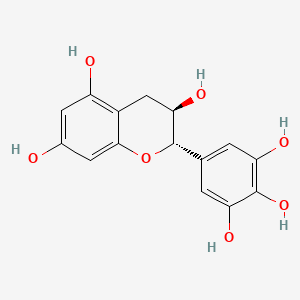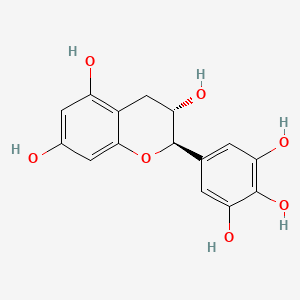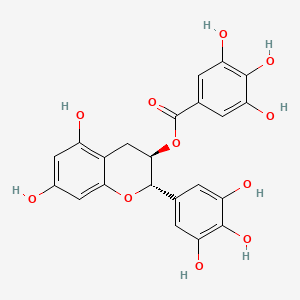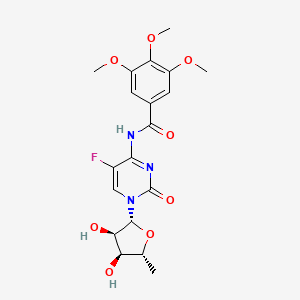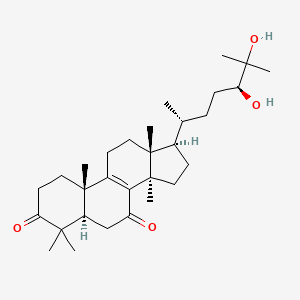
Lucidumol A
描述
准备方法
Synthetic Routes and Reaction Conditions: Lucidumol A is typically extracted directly from Ganoderma lucidum. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the triterpenoids from the mushroom. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum. The mushroom is grown on substrates such as sawdust or wood chips under controlled conditions. Once the mushrooms are harvested, they undergo a series of extraction and purification steps to isolate this compound .
化学反应分析
Types of Reactions: Lucidumol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced triterpenoid compounds .
科学研究应用
Lucidumol A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a model compound to study the structure-activity relationships of triterpenoids.
- Employed in synthetic chemistry to develop new derivatives with enhanced biological activities.
Biology:
- Investigated for its role in modulating cellular pathways and gene expression.
- Studied for its effects on cell proliferation, apoptosis, and migration in various cell lines.
Medicine:
- Exhibits potent anticancer activity, particularly against colorectal cancer.
- Demonstrates anti-inflammatory properties by modulating inflammatory markers and cytokines.
- Explored for its potential use in treating other diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders .
Industry:
- Used in the development of nutraceuticals and dietary supplements.
- Investigated for its potential use in the cosmetic industry due to its antioxidant properties .
作用机制
Lucidumol A exerts its effects through multiple molecular targets and pathways . It modulates various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, this compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby exerting its anticancer effects .
相似化合物的比较
Lucidumol A is one of several triterpenoids found in Ganoderma lucidum. Other similar compounds include Ganodermanontriol, Ganoderic acid C2, and Ganosporeric acid A .
Comparison:
Ganodermanontriol: Exhibits similar anticancer and anti-inflammatory properties but differs in its molecular structure and specific biological activities.
Ganoderic acid C2: Known for its antiviral properties, particularly against the Dengue virus, and has a different mechanism of action compared to this compound.
Ganosporeric acid A: Also exhibits anticancer activity but has a distinct chemical structure and targets different molecular pathways.
This compound stands out due to its potent anticancer and anti-inflammatory effects, making it a unique and valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22,24,33-34H,9-17H2,1-8H3/t18-,19-,22+,24+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGCWXNRZNCAJG-AMKDLFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944356 | |
| Record name | 24,25-Dihydroxylanost-8-ene-3,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217476-73-8 | |
| Record name | Lucidumol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217476-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanost-8-ene-3,7-dione, 24,25-dihydroxy-, (24S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217476738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24,25-Dihydroxylanost-8-ene-3,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


